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Compound of Interest

4,4-dimethoxy-N,N-dimethylbutan-
Compound Name: ,
1-amine

Cat. No.: B124042

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-dimethoxy-N,N-dimethylbutan-1-amine (CAS No. 19718-92-4) is a substituted aliphatic
amine with potential applications as a chemical intermediate in organic synthesis and
pharmaceutical development. I[1]ts structure, featuring a tertiary amine and an acetal functional
group, dictates its physicochemical properties, which are critical for its handling, formulation,
and development as a potential drug candidate or reagent. This guide provides an in-depth
overview of the solubility and stability of this compound, offering detailed experimental
protocols for researchers to assess these properties in a laboratory setting.

Chemical and Physical Properties
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Property Value Source
CAS Number 19718-92-4

Molecular Formula CsH19NO2

Molecular Weight 161.24 g/mol

Boiling Point 53.5°C @ 5 Torr

Density 0.892 g/cm?3

Refractive Index 1.426

Solubility Profile

Quantitative solubility data for 4,4-dimethoxy-N,N-dimethylbutan-1-amine is not readily
available in the public domain. However, the solubility can be inferred from its structural
components: a polar tertiary amine and a moderately polar dimethoxy (acetal) group, attached
to a four-carbon alkyl chain. The tertiary amine group is expected to be basic and can be
protonated in acidic solutions, which would significantly increase its aqueous solubility.

The solubility of a close structural analog, N,N-dimethylbutylamine (CAS 927-62-8), can
provide an estimate of the behavior of the hydrocarbon portion of the molecule.

Table 3.1: Solubility Data for the Structural Analog N,N-Dimethylbutylamine

Solvent Solubility Temperature (°C) Source
Water 3.4 g/100 mL 20

Ethanol Soluble Not Specified

Diethyl Ether Soluble Not Specified

It is anticipated that 4,4-dimethoxy-N,N-dimethylbutan-1-amine will be soluble in a range of
organic solvents. I[2]ts solubility in agueous solutions is expected to be pH-dependent, with
increased solubility in acidic conditions due to the formation of an ammonium salt.

[3]#### 3.1 Experimental Protocol for Solubility Determination
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A standard method for determining the solubility of a compound is the shake-flask method,

which is a well-established technique for measuring equilibrium solubility.

[4]Objective: To determine the equilibrium solubility of 4,4-dimethoxy-N,N-dimethylbutan-1-

amine in various solvents.

Materials:

4,4-dimethoxy-N,N-dimethylbutan-1-amine

Selected solvents (e.g., water, phosphate buffer pH 7.4, 0.1 M HCI, ethanol, methanol,
acetonitrile)

Volumetric flasks and pipettes

Scintillation vials or other suitable sealed containers

Shaking incubator or orbital shaker

Centrifuge

HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)

Analytical balance

Procedure:

Prepare a stock solution of the test compound in a suitable solvent in which it is freely
soluble.

Create a calibration curve by preparing a series of standard solutions of known
concentrations from the stock solution.

Add an excess amount of 4,4-dimethoxy-N,N-dimethylbutan-1-amine to a vial containing a
known volume of the test solvent.

Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25
°C or 37 °C).
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Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is
reached.

After the incubation period, centrifuge the samples to pellet the undissolved solid.

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a
concentration within the range of the calibration curve.

Analyze the diluted sample using a validated HPLC method to determine the concentration
of the dissolved compound.

Calculate the solubility in the test solvent based on the measured concentration and the
dilution factor.

© 2025 BenchChem. All rights reserved. 4/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124042?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Preparation

Add excess compound
to solvent

'

Seal and incubate
with shaking

Separation

Centrifuge to
pellet solid

;

Collect supernatant

Analysis

Dilute supernatant

'

Analyze by HPLC

'

Calculate solubility

Click to download full resolution via product page

Solubility Determination Workflow

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b124042?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124042?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Stability Profile

The stability of 4,4-dimethoxy-N,N-dimethylbutan-1-amine is influenced by its two primary
functional groups: the tertiary amine and the acetal.

o Acetal Group: Acetals are known to be stable under neutral and basic conditions but are
susceptible to hydrolysis under acidic conditions, which would lead to the formation of
butyraldehyde, methanol, and the corresponding amine. *[5] Tertiary Amine Group: Tertiary
amines can be prone to oxidation, which could result in the formation of an N-oxide.

Forced degradation studies are essential to identify potential degradation products and
establish the intrinsic stability of the molecule. T[6][7]hese studies involve exposing the
compound to a variety of stress conditions as mandated by regulatory guidelines such as ICH
Q1A.

[B][6]#### 4.1 Experimental Protocol for Forced Degradation Studies

Objective: To investigate the degradation pathways of 4,4-dimethoxy-N,N-dimethylbutan-1-
amine under various stress conditions and to develop a stability-indicating analytical method.

Materials:

» 4,4-dimethoxy-N,N-dimethylbutan-1-amine

e Hydrochloric acid (HCI)

e Sodium hydroxide (NaOH)

e Hydrogen peroxide (H20:2)

e HPLC grade solvents (e.g., acetonitrile, methanol, water)
e pH meter

o Temperature-controlled oven

o Photostability chamber
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e HPLC-UV/MS system

Procedure:

Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent
(e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

Acid Hydrolysis: Mix the stock solution with 0.1 M HCI and heat at a controlled temperature
(e.g., 60°C) for a defined period (e.g., 2, 6, 24 hours). N[6]eutralize the solution before
analysis.

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at a controlled
temperature (e.g., 60°C) for a defined period. N[6]eutralize the solution before analysis.

Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide
(e.g., 3% H2032) at room temperature for a defined period. 5[6]. Thermal Degradation:
Expose a solid sample or a solution of the compound to elevated temperatures (e.g., 80°C)
in an oven. 6[9]. Photolytic Degradation: Expose a solution of the compound to light
providing an overall illumination of not less than 1.2 million lux hours and an integrated near-
ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
7[7][9]. Analysis: Analyze the stressed samples, along with an unstressed control sample,
using a suitable HPLC method. The method should be capable of separating the parent
compound from all degradation products. Mass spectrometry (LC-MS) can be used to
identify the mass of the degradation products to aid in their structural elucidation. T[8]he goal
is to achieve 5-20% degradation of the active pharmaceutical ingredient.

[7]

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.pharmasop.in/analytical-method-development-sop-for-conducting-forced-degradation-studies-v-2-0/
https://www.pharmasop.in/analytical-method-development-sop-for-conducting-forced-degradation-studies-v-2-0/
https://www.pharmasop.in/analytical-method-development-sop-for-conducting-forced-degradation-studies-v-2-0/
https://www.pharmaguideline.com/2014/08/forced-degradation-study-in-pharmaceutical-stability.html?m=1
https://pharmadekho.com/sop-for-force-degradation-study/
https://www.pharmaguideline.com/2014/08/forced-degradation-study-in-pharmaceutical-stability.html?m=1
https://pharmaguru.co/forced-degradation-studies/
https://pharmadekho.com/sop-for-force-degradation-study/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b124042?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

4,4-dimethoxy-N,N-dimethylbutan-1-amine
Stock Solution

ss Conditions
\

Acid Hydrolysis Base Hydrolysis Oxidation Thermal Stress Photolytic Stress
(e.g., 0.1M HCI, 60°C) (e.g., 0.1M NaOH, 60°C) (e.g., 3% H202) (e.g., 80°C) (UV/Vis light)

HPLC-UV/MS Analysis

Identify Degradation Products

Develop Stability-Indicating Method

Click to download full resolution via product page

Forced Degradation Study Workflow

Conclusion

While specific experimental data on the solubility and stability of 4,4-dimethoxy-N,N-
dimethylbutan-1-amine is limited, this guide provides a comprehensive framework for
researchers to evaluate these critical parameters. By leveraging data from structural analogs
and employing standardized experimental protocols, scientists can generate the necessary
data to support the development of this compound in their research and development activities.
The provided methodologies for solubility determination and forced degradation studies are
aligned with industry best practices and regulatory expectations, ensuring the generation of
robust and reliable data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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